molecular formula C21H17N5O3S3 B4539750 1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B4539750
M. Wt: 483.6 g/mol
InChI Key: CFLFLRWTPVPBID-UHFFFAOYSA-N
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Description

The chemical compound is a part of a broader class of compounds that exhibit significant interest in various fields of chemistry and medicine due to their complex molecular structure and potential biological activities. These compounds often involve pyrazolo[3,4-b]pyridine as a core structure, which is a topic of interest for its synthetic challenges and properties.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves multi-step chemical reactions. For instance, a study described the synthesis of a PET agent for imaging B-Raf(V600E) in cancers, starting from difluorobenzoic acid and 3-amino-5-hydroxypyrazole, showcasing the complexity and low yield typical of these syntheses (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds often features a blend of multiple aromatic systems, such as pyridine and thiophene rings, contributing to their distinct chemical properties. For example, the crystal structure of related compounds reveals a combination of hydrogen bonding and π-π interactions, which are crucial for understanding their chemical reactivity and potential for forming complexes (Sagar et al., 2017).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity towards different reagents. Studies have highlighted the utility of active methylene compounds in synthesizing thiophene, thieno[2,3-b]thiophene, and other derivatives, illustrating the versatility of these compounds in heterocyclic chemistry (Mohareb et al., 1995).

properties

IUPAC Name

1,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S3/c1-11-18-13(10-15(16-5-4-8-30-16)22-19(18)26(2)25-11)20(27)24-21-23-14-7-6-12(32(3,28)29)9-17(14)31-21/h4-10H,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLFLRWTPVPBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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